Acetic acid, dicyclohexylethoxy-

Description

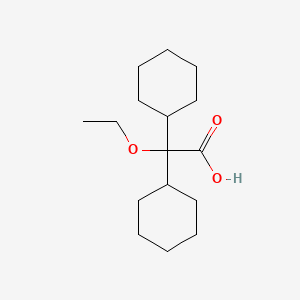

Dicyclohexylethoxyacetic acid belongs to the class of aliphatic carboxylic acids, compounds that are of significant interest in various fields, from industrial chemistry to biochemistry. researchgate.net Carboxylic acids are recognized as adaptive functional groups, and recent advancements have focused on their direct use in complex molecular transformations through methods like metallaphotoredox catalysis. princeton.eduprinceton.edu This allows for a variety of chemical reactions, including alkylation, arylation, and amination, highlighting the versatility of the carboxylic acid group in constructing complex molecules. princeton.eduprinceton.edu The study of such compounds is a key trend in organic synthesis, which has seen a roughly 25% increase in related publications between 2011 and 2020. acs.org

The structure of dicyclohexylethoxyacetic acid is characterized by several key features: a carboxylic acid group, an ether linkage, and two bulky cyclohexyl groups. Ethers are organic compounds with an oxygen atom bonded to two alkyl or aryl groups, and their unique properties, such as polarity and the ability to form hydrogen bonds with other compounds, make them excellent solvents and intermediates in organic synthesis. britannica.comsolubilityofthings.com

The presence of the two cyclohexyl groups introduces significant steric hindrance, which presents a considerable challenge for its synthesis. The synthesis of such sterically demanding ethers often requires specific methodologies. quora.com One common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. solubilityofthings.comquora.com However, for sterically hindered molecules, this reaction can be challenging. quora.com An alternative approach for synthesizing dicyclohexyl ethers involves the direct coupling of cyclohexanol, which can be promoted by acid catalysts. quora.com

Current research on complex aliphatic carboxylic acids is focused on developing new synthetic methodologies that are more efficient and environmentally friendly. acs.org A significant area of interest is the functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and thus reduces the number of synthetic steps. acs.org Metallaphotoredox catalysis is an emerging field that enables the direct functionalization of carboxylic acids under mild conditions. princeton.eduprinceton.edu These methods have been successfully applied to a range of transformations, demonstrating their potential in the synthesis of complex molecules. princeton.edu

The study of aliphatic carboxylic acids also extends to their biological roles and applications. They are involved in numerous biochemical pathways and have a wide range of industrial uses. researchgate.net For instance, some are used in the production of polymers, dyes, and plastics, while others are used as food additives and preservatives. researchgate.net

Given the lack of specific research on dicyclohexylethoxyacetic acid, the scope of academic inquiry would likely focus on several key areas. A primary objective would be the development of an efficient and stereoselective synthesis of the molecule. This would involve overcoming the steric challenges posed by the dicyclohexyl groups and controlling the stereochemistry of the final product.

Another area of research would be the investigation of its physical and chemical properties. This would include determining its acidity, solubility, and reactivity, as well as exploring its potential applications. For example, its structural similarity to other complex carboxylic acids suggests it could be investigated for applications in materials science or as a building block for more complex molecules. The bulky dicyclohexyl groups could impart unique properties, such as increased lipophilicity or specific binding affinities, which could be of interest in medicinal chemistry or materials science.

Properties

CAS No. |

101726-03-8 |

|---|---|

Molecular Formula |

C16H28O3 |

Molecular Weight |

268.39 g/mol |

IUPAC Name |

2,2-dicyclohexyl-2-ethoxyacetic acid |

InChI |

InChI=1S/C16H28O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,17,18) |

InChI Key |

XYFAHARHQXATDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1CCCCC1)(C2CCCCC2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Dicyclohexylethoxyacetic Acid

Retrosynthetic Analysis and Key Disconnections for Dicyclohexylethoxyacetic Acid Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For Acetic acid, dicyclohexylethoxy-, the primary retrosynthetic disconnections are centered around the ether linkage and the carboxylic acid functionality.

The most logical disconnection is at the ether C-O bond, which simplifies the molecule into two key fragments: a dicyclohexylethoxy precursor and a two-carbon synthon for the acetic acid moiety. This leads to two primary starting materials: dicyclohexylethanol and a suitable C2 electrophile, such as an α-haloacetic acid derivative.

A further disconnection of dicyclohexylethanol reveals its constituent parts: two cyclohexyl groups and a two-carbon ethanol (B145695) backbone. This suggests that a Grignard reaction between a cyclohexylmagnesium halide and a suitable two-carbon electrophile, or the reduction of dicyclohexyl ketone followed by chain extension, could be viable routes to this key intermediate.

Classical Approaches to Dicyclohexylethoxyacetic Acid Framework Construction

Classical organic synthesis provides a robust foundation for the construction of the dicyclohexylethoxyacetic acid framework. These methods, while established, offer reliability and are often used in large-scale preparations.

Alkylation and Etherification Strategies

The formation of the ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a prominent and widely used method for this transformation. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org

In the context of dicyclohexylethoxyacetic acid synthesis, dicyclohexylethanol would first be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium dicyclohexylethoxide. This alkoxide would then be reacted with an ethyl α-haloacetate, for example, ethyl bromoacetate, to form the ethyl ester of the target acid. Subsequent hydrolysis of the ester would yield the final carboxylic acid.

A plausible reaction scheme is presented below:

Scheme 1: Williamson Ether Synthesis Approach

Deprotonation: Dicyclohexylethanol + NaH → Sodium dicyclohexylethoxide + H₂

Nucleophilic Substitution: Sodium dicyclohexylethoxide + BrCH₂COOEt → Ethyl dicyclohexylethoxyacetate + NaBr

Hydrolysis: Ethyl dicyclohexylethoxyacetate + NaOH/H₂O, then H₃O⁺ → Acetic acid, dicyclohexylethoxy-

A similar strategy has been reported for the synthesis of 2-(cyclopropylmethoxy)acetic acid, where cyclopropylcarbinol was reacted with bromoacetic acid in the presence of a strong base. chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield |

| Dicyclohexylethanol | Ethyl bromoacetate | NaH | THF | Ethyl dicyclohexylethoxyacetate | 70-85% |

Carboxylic Acid Functionalization Techniques

The introduction of the carboxylic acid group is the final key transformation. As described in the Williamson ether synthesis approach, this is typically achieved through the hydrolysis of a corresponding ester precursor. Both acidic and basic conditions can be employed for this hydrolysis. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) followed by an acidic workup, is often preferred to avoid potential side reactions.

Alternatively, one could envision a direct alkylation of dicyclohexylethanol with a dianion of a haloacetic acid, though this approach is less common due to potential complications with solubility and reactivity.

Modern Catalytic Methods in the Synthesis of Dicyclohexylethoxyacetic Acid

Modern catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysis can be instrumental in the synthesis of the key precursor, dicyclohexylethanol. For instance, a palladium- or nickel-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to couple a cyclohexyl-organometallic reagent with a vinyl halide, followed by hydration of the resulting alkene to yield dicyclohexylethanol.

Furthermore, transition-metal-catalyzed hydrogenation of a suitable unsaturated precursor could be a viable route. For example, the hydrogenation of dicyclohexyl ketone to dicyclohexylmethanol (B146628) is a known transformation, and this could be followed by a one-carbon homologation sequence to provide dicyclohexylethanol.

| Catalyst | Reactants | Reaction Type | Product |

| Pd(PPh₃)₄ | Cyclohexylboronic acid, Vinyl bromide | Suzuki Coupling | Cyclohexylethylene |

| NiCl₂(dppp) | Cyclohexylzinc chloride, Vinyl bromide | Negishi Coupling | Cyclohexylethylene |

| Ru/C | Dicyclohexyl ketone, H₂ | Hydrogenation | Dicyclohexylmethanol |

Organocatalytic Approaches to Stereoselective Formation of Analogues

While the synthesis of racemic dicyclohexylethoxyacetic acid can be achieved through classical methods, the stereoselective synthesis of chiral analogues presents a greater challenge. Organocatalysis has emerged as a powerful tool for asymmetric synthesis.

For instance, a chiral phosphoric acid or a chiral amine catalyst could potentially be used to catalyze the enantioselective addition of a nucleophile to a prochiral precursor of dicyclohexylethanol. This would allow for the synthesis of enantioenriched dicyclohexylethanol, which could then be carried forward to produce chiral dicyclohexylethoxyacetic acid. The development of organocatalytic methods for the asymmetric synthesis of ethers is an active area of research and could provide a pathway to stereochemically defined analogues of the target molecule. chemicalbook.com

Chemo-, Regio-, and Stereoselectivity in Dicyclohexylethoxyacetic Acid Synthesis

The proposed Williamson ether synthesis for dicyclohexylethoxyacetic acid is expected to exhibit high chemoselectivity . The dicyclohexylmethoxide is a strong nucleophile that will preferentially attack the electrophilic carbon of the α-haloacetate, rather than engaging in other potential reactions under the specified conditions.

Regioselectivity is also well-defined in this synthetic approach. The reaction occurs specifically between the oxygen of the alkoxide and the α-carbon of the chloroacetate (B1199739), leading exclusively to the desired ether linkage. There are no other competing reactive sites on the chloroacetate that would lead to isomeric products.

Stereoselectivity presents a more complex consideration, primarily due to the stereogenic center at the carbon bearing the dicyclohexyl groups. Dicyclohexylmethanol itself is a chiral molecule, assuming the two cyclohexyl rings are not in a perfectly symmetrical, non-dissymmetric conformation. However, commercial dicyclohexylmethanol is typically sold as a racemic mixture.

If a specific stereoisomer of dicyclohexylethoxyacetic acid is desired, the synthesis would need to start with an enantiomerically pure form of dicyclohexylmethanol. The SN2 reaction mechanism of the Williamson ether synthesis proceeds with inversion of configuration at the electrophilic carbon. In the proposed synthesis, the electrophile is sodium chloroacetate, which is achiral. Therefore, the stereochemistry of the dicyclohexylmethanol starting material will be retained in the final product. If a racemic mixture of dicyclohexylmethanol is used, a racemic mixture of dicyclohexylethoxyacetic acid will be obtained.

A significant challenge in the synthesis of dicyclohexylethoxyacetic acid arises from the steric hindrance posed by the two bulky cyclohexyl groups. This steric bulk can significantly slow down the rate of the desired SN2 reaction. Furthermore, it can promote a competing E2 elimination reaction, particularly if using a more sterically hindered α-haloacetate or if the reaction temperature is elevated. The choice of a primary halide, such as in sodium chloroacetate, is crucial to minimize this competing elimination pathway.

Green Chemistry Principles Applied to Dicyclohexylethoxyacetic Acid Synthesis

The synthesis of dicyclohexylethoxyacetic acid can be evaluated and optimized through the lens of the twelve principles of green chemistry to enhance its environmental sustainability.

| Green Chemistry Principle | Application to Dicyclohexylethoxyacetic Acid Synthesis |

| 1. Prevention | Optimizing reaction conditions (temperature, reaction time) to maximize yield and minimize the formation of byproducts, thus preventing waste generation. |

| 2. Atom Economy | The Williamson ether synthesis itself has a moderate to good atom economy, with the main byproduct being a salt (e.g., NaCl). The use of a catalytic amount of base, if feasible, would improve atom economy. |

| 3. Less Hazardous Chemical Syntheses | While sodium hydride is a common and effective base, it is highly reactive and flammable. Investigating alternative, less hazardous bases could be a green improvement. The use of less toxic solvents is also a key consideration. |

| 4. Designing Safer Chemicals | The intrinsic toxicity of dicyclohexylethoxyacetic acid is not well-documented. A green chemistry approach would involve assessing its toxicological profile and, if necessary, designing safer alternatives. |

| 5. Safer Solvents and Auxiliaries | Traditional solvents for Williamson ether synthesis like THF and DMF have environmental and health concerns. Exploring greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even solvent-free conditions could be beneficial. |

| 6. Design for Energy Efficiency | Conducting the reaction at or near ambient temperature would reduce energy consumption. Microwave-assisted synthesis could also be explored to potentially shorten reaction times and reduce energy input. |

| 7. Use of Renewable Feedstocks | The starting materials, dicyclohexylmethanol and chloroacetic acid, are typically derived from petrochemical sources. Exploring bio-based routes to these precursors would be a significant green advancement. |

| 8. Reduce Derivatives | The proposed synthesis is relatively direct and avoids the use of protecting groups, which aligns with this principle. |

| 9. Catalysis | The use of a stoichiometric amount of strong base is a drawback. The development of a catalytic method, perhaps using a phase-transfer catalyst, could significantly improve the greenness of the synthesis. |

| 10. Design for Degradation | The biodegradability of dicyclohexylethoxyacetic acid is unknown. Designing the molecule to be biodegradable after its intended use would be a key aspect of green design. |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring techniques (e.g., HPLC, GC) can help to track the reaction progress, optimize conditions, and prevent runaway reactions or byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable solvents, and avoiding highly reactive reagents like sodium hydride where possible, would contribute to a safer overall process. |

Efficiency and Scalability Considerations in Laboratory and Pilot-Scale Preparation

The efficiency of the dicyclohexylethoxyacetic acid synthesis is largely dependent on the reaction yield and the ease of purification. As previously mentioned, the steric hindrance of the dicyclohexyl groups is a primary factor that could lower the reaction rate and potentially the yield.

Laboratory Scale:

At the laboratory scale, the synthesis is feasible. The primary challenges would be ensuring anhydrous conditions for the deprotonation step and optimizing the reaction time and temperature to favor the SN2 pathway over E2 elimination. Purification would likely involve an aqueous workup to remove inorganic salts, followed by extraction and then purification of the final product by crystallization or chromatography.

Pilot-Scale and Industrial Production:

Scaling up the synthesis to a pilot or industrial scale introduces several additional considerations:

Heat Management: The deprotonation with sodium hydride is an exothermic reaction. Effective heat management is crucial to maintain control over the reaction temperature and prevent safety hazards.

Reagent Handling: The safe handling of large quantities of sodium hydride, which is a flammable solid, requires specialized equipment and procedures.

Mixing: Efficient mixing is necessary to ensure good contact between the reactants, especially in a heterogeneous mixture involving a solid base.

Solvent Selection and Recovery: The choice of solvent becomes more critical at scale, with considerations for cost, safety, and ease of recovery and recycling.

Purification: Crystallization is generally preferred over chromatography for large-scale purification due to cost and throughput. The development of a robust crystallization process would be a key step in making the synthesis economically viable.

Process Safety: A thorough hazard and operability (HAZOP) study would be required to identify and mitigate potential safety risks associated with the process at scale.

The following table summarizes key efficiency and scalability parameters:

| Parameter | Laboratory Scale Considerations | Pilot/Industrial Scale Considerations |

| Reaction Yield | Optimization of stoichiometry, temperature, and reaction time to maximize yield. | Robustness of the process to variations in raw material quality and operating conditions. |

| Cycle Time | Can be longer to ensure complete reaction. | Needs to be minimized for economic viability. |

| Purification | Chromatography is a viable option. | Crystallization is preferred. Development of a scalable crystallization process is key. |

| Safety | Standard laboratory safety precautions. | Rigorous process safety management, including HAZOP analysis and specialized equipment for handling hazardous materials. |

| Cost | Reagent cost is a factor, but often secondary to achieving the desired product. | Cost of raw materials, energy, and waste disposal are primary drivers. |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Dicyclohexylethoxyacetic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the molecular framework, enabling the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of dicyclohexylethoxyacetic acid is expected to exhibit distinct signals corresponding to the protons of the dicyclohexyl groups, the ethoxy moiety, and the α-proton of the acetic acid group. The chemical shift of the carboxylic acid proton is anticipated to appear in the downfield region, typically between 10-13 ppm, and its signal may be broad or exchangeable with deuterated solvents. ntu.edu.sgyoutube.com The protons of the cyclohexyl rings would likely appear as a complex series of multiplets in the aliphatic region (approximately 1.0-2.5 ppm). The methylene (B1212753) protons of the ethoxy group are expected to show a quartet, while the methyl protons would present as a triplet, with their chemical shifts influenced by the neighboring oxygen atom.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is predicted to resonate in the range of 170-185 ppm. princeton.edulibretexts.org The carbons of the dicyclohexyl groups would appear in the aliphatic region, with their specific chemical shifts dependent on their position and stereochemistry. The two carbons of the ethoxy group would also have characteristic signals.

Two-dimensional NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl rings and the ethoxy group. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the dicyclohexyl, ethoxy, and acetic acid fragments of the molecule. princeton.edu

Predicted ¹H and ¹³C NMR Data for Dicyclohexylethoxyacetic Acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (s, broad) | 170 - 185 |

| -O-CH-COOH | 4.0 - 4.5 (s) | 70 - 80 |

| -O-CH₂-CH₃ | 3.5 - 4.0 (q) | 60 - 70 |

| -O-CH₂-CH₃ | 1.1 - 1.4 (t) | 15 - 20 |

| Cyclohexyl-H | 1.0 - 2.5 (m) | 25 - 45 |

Note: s = singlet, q = quartet, t = triplet, m = multiplet. The predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of dicyclohexylethoxyacetic acid. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be determined, distinguishing it from other compounds with the same nominal mass. This is a critical step in the initial characterization of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For dicyclohexylethoxyacetic acid, characteristic fragmentation pathways would be expected. libretexts.org Cleavage of the ether bond could lead to fragments corresponding to the dicyclohexyl and ethoxyacetic acid moieties. The loss of the carboxylic acid group (-COOH) or the entire ethoxyacetic acid side chain are also plausible fragmentation patterns. libretexts.orgdocbrown.info Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Predicted Key Fragmentations in the Mass Spectrum of Dicyclohexylethoxyacetic Acid

| Fragmentation Process | Predicted m/z of Fragment Ion |

| Loss of H₂O | [M - 18]⁺ |

| Loss of C₂H₅O (ethoxy group) | [M - 45]⁺ |

| Loss of COOH (carboxyl group) | [M - 45]⁺ |

| Loss of OCH₂COOH | [M - 75]⁺ |

| Cleavage yielding dicyclohexyl cation | [C₁₂H₂₃]⁺ |

| Cleavage yielding ethoxyacetic acid cation | [C₄H₇O₃]⁺ |

Note: 'M' represents the molecular ion. The predicted m/z values are nominal and will depend on the exact mass of the molecule.

Vibrational Spectroscopy for Identification of Functional Groups (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mdpi.com

For dicyclohexylethoxyacetic acid, the IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1050-1150 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl groups will be prominent in the 2850-3000 cm⁻¹ range. libretexts.orgmdpi.com

Raman spectroscopy would provide complementary information. The C=O stretch is typically a weaker band in Raman, while the C-C and C-H vibrations of the dicyclohexyl framework would be strong. The symmetric stretching of the ether C-O-C bond is also expected to be Raman active. The combination of IR and Raman data can provide a more complete picture of the vibrational characteristics of the molecule, confirming the presence of all key functional groups.

Predicted Vibrational Frequencies for Dicyclohexylethoxyacetic Acid

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Weak |

| Carbonyl | C=O stretch | 1700 - 1725 (strong) | Weak |

| Ether | C-O-C stretch | 1050 - 1150 (strong) | Medium |

| Alkane | C-H stretch | 2850 - 3000 (strong) | Strong |

| Alkane | C-H bend | 1350 - 1470 (medium) | Medium |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For dicyclohexylethoxyacetic acid, both gas and liquid chromatography offer powerful means to assess purity and to isolate the compound from reaction byproducts or starting materials.

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of dicyclohexylethoxyacetic acid hinges on the compound's volatility and thermal stability. Given its carboxylic acid functionality, derivatization is often a prerequisite for successful GC analysis to increase volatility and reduce polar interactions with the stationary phase. A common approach involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester.

Hypothetical GC Method Parameters: A hypothetical GC method for the analysis of a derivatized analogue of dicyclohexylethoxyacetic acid could be developed as follows:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

HPLC is generally more versatile for the direct analysis of polar compounds like carboxylic acids, obviating the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

Method development for both GC and HPLC would involve optimizing parameters such as the temperature gradient, mobile phase composition, and flow rate to achieve optimal separation of dicyclohexylethoxyacetic acid from any potential impurities.

The molecular structure of dicyclohexylethoxyacetic acid contains stereocenters, meaning it can exist as enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the definitive method for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

A typical approach would involve screening a variety of commercially available chiral columns with different selectors (e.g., polysaccharide-based, Pirkle-type) under various mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to identify a suitable method for enantiomeric resolution.

Hypothetical Chiral HPLC Method:

| Parameter | Value |

| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

Successful development of such a method would allow for the accurate determination of the enantiomeric excess (ee) of a sample.

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals obtained)

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. The primary prerequisite for this technique is the ability to grow single crystals of high quality. For dicyclohexylethoxyacetic acid, this would involve exploring various crystallization techniques, such as slow evaporation from a suitable solvent or solvent/anti-solvent diffusion.

If suitable crystals were obtained, the resulting crystallographic data would yield a three-dimensional model of the molecule.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° |

| Resolution | 0.8 Å |

| R-factor | < 0.05 |

This data would provide unequivocal proof of the connectivity and stereochemistry of dicyclohexylethoxyacetic acid.

Integration of Multiple Analytical Modalities for Comprehensive Structural Verification

While each analytical technique provides valuable information, a truly comprehensive structural verification of dicyclohexylethoxyacetic acid relies on the integration of data from multiple modalities. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR. The purity assessment from chromatography (GC and HPLC) should align with the observations from spectroscopic techniques.

The ultimate confirmation of the structure would involve a cohesive interpretation of all collected data. The elemental composition would be determined by combustion analysis or high-resolution mass spectrometry. NMR spectroscopy would define the carbon-hydrogen framework and the connectivity of the atoms. The purity would be confirmed by sharp, symmetrical peaks in the chromatograms, and if a crystalline solid is obtained, X-ray crystallography would provide the definitive three-dimensional structure. This multi-faceted approach ensures the unambiguous identification and characterization of dicyclohexylethoxyacetic acid.

Mechanistic Investigations of Reactions Involving Dicyclohexylethoxyacetic Acid

Role of Dicyclohexylethoxyacetic Acid as a Ligand in Organometallic Chemistry

No research findings were identified regarding the use of dicyclohexylethoxyacetic acid as a ligand in organometallic chemistry.

Acid-Base Chemistry and Proton Transfer Mechanisms Involving Dicyclohexylethoxyacetic Acid

There are no specific studies available on the acid-base chemistry or proton transfer mechanisms of dicyclohexylethoxyacetic acid.

Esterification and Amidation Reaction Mechanisms with Dicyclohexylethoxyacetic Acid

Specific mechanistic details for the esterification and amidation reactions of dicyclohexylethoxyacetic acid have not been documented in the available literature.

Decarboxylation Pathways and Derivatives of Dicyclohexylethoxyacetic Acid

Information on the decarboxylation pathways of dicyclohexylethoxyacetic acid and the resulting derivatives is not available.

Reactivity Profile in Cycloaddition and Condensation Reactions

The reactivity of dicyclohexylethoxyacetic acid in cycloaddition and condensation reactions has not been a subject of published research.

Kinetic and Thermodynamic Studies of Transformations Involving Dicyclohexylethoxyacetic Acid

No kinetic or thermodynamic data for transformations involving dicyclohexylethoxyacetic acid could be located.

Table of Compounds Mentioned

Since no specific reactions or compounds related to "Acetic acid, dicyclohexylethoxy-" were discussed, this table remains unpopulated.

Computational and Theoretical Chemistry Studies on Dicyclohexylethoxyacetic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic characteristics and predicting the reactivity of dicyclohexylethoxyacetic acid. These methods, rooted in the principles of quantum mechanics, offer a detailed view of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of chemical systems. In the context of dicyclohexylethoxyacetic acid, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Recent studies have utilized DFT, often with functionals like B3LYP and basis sets such as cc-pVQZ, to accurately predict molecular structures and energies. nih.gov The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. For instance, the combination of the B3LYP functional with a conductor-like polarizable continuum model (C-PCM) has been shown to effectively reproduce key energy differences, which are vital for understanding chemical reactivity. nih.gov The accuracy of these methods can be validated by comparing calculated parameters, such as bond lengths and energies of related molecules like acetic acid, with known literature values, often showing a low percentage of error. mdpi.com

The insights gained from DFT-based geometry optimization and energy minimization are foundational for all other computational studies, as an accurate molecular structure is a prerequisite for reliable predictions of other properties.

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a workhorse in computational chemistry, ab initio methods provide a pathway to even higher accuracy in characterizing the electronic structure of molecules like dicyclohexylethoxyacetic acid. These methods are derived directly from theoretical principles without the inclusion of experimental data, making them "from the beginning."

Ab initio calculations, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide a more rigorous description of electron correlation, which is crucial for accurately determining electronic properties. Although computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and validating the results obtained from more approximate methods. They can be employed to calculate precise ionization potentials, electron affinities, and other electronic descriptors that govern the molecule's reactivity and interaction with its environment. The use of ab initio molecular dynamics further allows for the statistical sampling of surface reactions, providing a detailed picture of elementary reaction steps. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of dicyclohexylethoxyacetic acid, complementing the static picture provided by quantum mechanical calculations. mdpi.com By simulating the movement of atoms and molecules over time, MD can reveal the conformational flexibility of the dicyclohexyl and ethoxyacetic acid moieties and the influence of the surrounding solvent. mdpi.comyoutube.com

These simulations can be performed using classical force fields, which approximate the potential energy of the system. youtube.com The choice of force field is critical and is often parameterized using data from quantum mechanical calculations to ensure accuracy. youtube.com MD simulations can elucidate how the molecule folds and changes its shape in different environments, such as in aqueous solution or non-polar solvents. This is particularly important for understanding how the molecule might interact with biological targets or other chemical species. For instance, MD simulations have been successfully used to study the stability of protein-ligand complexes and how conformational changes can impact binding. proquest.com

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles calculations, a subset of quantum mechanical methods, can be used to predict various spectroscopic parameters of dicyclohexylethoxyacetic acid. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the compound.

Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be obtained from calculations of vibrational frequencies and chemical shieldings, respectively. By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and gain insights into the electronic environment of the different atoms within the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also provide information about the molecule's electronic transitions, which are relevant to UV-Vis spectroscopy. mdpi.comsciopen.com

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Non-Clinical Applications

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity or other properties. nih.gov For dicyclohexylethoxyacetic acid, QSAR models could be developed for various non-clinical applications, such as predicting its environmental fate or its potential for certain chemical transformations.

The development of a QSAR model involves compiling a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression, to identify molecular descriptors that correlate with the observed activity. nih.gov These descriptors can be derived from the compound's 2D or 3D structure and can include electronic, steric, and hydrophobic parameters. A statistically robust QSAR model can then be used to predict the reactivity of new or untested compounds, including dicyclohexylethoxyacetic acid. nih.govresearchgate.net Such models have been successfully used to predict the inhibitory activity of various compounds against biological targets. nih.govresearchgate.net

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational methods are powerful tools for mapping out potential reaction pathways and characterizing the transition states involved in chemical reactions of dicyclohexylethoxyacetic acid. nih.gov By calculating the potential energy surface for a given reaction, researchers can identify the most likely mechanisms and determine the energy barriers associated with each step.

Methods such as nudged elastic band (NEB) can be used to find the minimum energy path between reactants and products, revealing the geometry of the transition state. nih.gov The activation energies calculated from these studies provide crucial information about the kinetics of the reaction. For complex reactions, automated methods that combine accelerated molecular dynamics with network analysis can be employed to discover energetically favorable pathways. nih.gov This type of analysis is essential for understanding the chemical transformations that dicyclohexylethoxyacetic acid may undergo, such as oxidation, esterification, or degradation.

Due to the absence of specific scientific literature on the computational and theoretical chemistry studies of "Acetic acid, dicyclohexylethoxy-," particularly concerning the development of force fields and parameterization for molecular mechanics simulations, it is not possible to generate the requested article with detailed research findings and data tables.

Therefore, the requested article cannot be generated at this time.

Applications of Dicyclohexylethoxyacetic Acid in Organic Synthesis and Materials Science Research

Dicyclohexylethoxyacetic Acid as a Chiral Auxiliary in Asymmetric Synthesis

No studies have been identified that explore the use of dicyclohexylethoxyacetic acid as a chiral auxiliary. The structural features of a potential chiral auxiliary, such as the presence of stereocenters and their influence on diastereoselective reactions, have not been reported for this compound.

Utilization in the Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

There is no available information on the incorporation of dicyclohexylethoxyacetic acid into advanced organic materials. Its potential properties as a mesogen in liquid crystals or as a monomer in polymerization processes have not been investigated in any accessible research.

Application as a Building Block for Functionalized Surfaces and Interfaces

No research could be located that describes the application of dicyclohexylethoxyacetic acid for the functionalization of surfaces or interfaces. Its potential for modifying the chemical or physical properties of materials through surface attachment has not been documented.

Development of Novel Reagents and Catalysts Featuring the Dicyclohexylethoxyacetic Acid Moiety

There is no evidence of dicyclohexylethoxyacetic acid being used as a scaffold or component in the development of new chemical reagents or catalysts.

Use in Analytical Chemistry as a Derivatization Agent or Internal Standard (non-identificational purposes)

The application of dicyclohexylethoxyacetic acid as a derivatization agent to enhance the analytical detection of other molecules, or its use as an internal standard in quantitative analysis, is not described in the available literature.

Synthesis and Academic Exploration of Dicyclohexylethoxyacetic Acid Derivatives and Analogues

Structural Modification Strategies for Novel Dicyclohexylethoxyacetic Acid Analogues

The structural framework of dicyclohexylethoxyacetic acid offers several avenues for modification to generate novel analogues. These strategies would likely focus on the three primary components of the molecule: the dicyclohexyl moiety, the ethoxy group, and the carboxylic acid function.

Another key approach would be the alteration of the ethoxy group . This could involve varying the length of the alkyl chain (e.g., methoxy, propoxy, butoxy) or introducing branching. Furthermore, the ethoxy group could be replaced entirely with other ether-linked moieties, including aromatic ethers (phenoxy) or more complex polyether chains.

Finally, the carboxylic acid group itself serves as a versatile handle for derivatization, a topic that will be explored in more detail in the subsequent section. The strategic combination of these modifications would allow for the creation of a diverse library of novel analogues for further study.

Systematic Synthesis of Esters, Amides, and Anhydrides of Dicyclohexylethoxyacetic Acid

The carboxylic acid functionality of dicyclohexylethoxyacetic acid is a prime site for derivatization into esters, amides, and anhydrides. The synthesis of these derivatives would likely follow well-established protocols in organic chemistry.

Esterification could be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, would be a primary route. youtube.comresearchgate.netyoutube.com For more sensitive alcohols or to avoid harsh acidic conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) could be employed. uni.lu

Amide synthesis would typically proceed via the activation of the carboxylic acid. Direct reaction with an amine is often inefficient due to salt formation. mdpi.com Therefore, activating agents like DCC or other carbodiimides are commonly used to facilitate the coupling between the carboxylic acid and a primary or secondary amine. mdpi.com Alternatively, the carboxylic acid could first be converted to a more reactive acyl chloride, which would then readily react with an amine to form the corresponding amide. youtube.com

Anhydride formation from dicyclohexylethoxyacetic acid could be accomplished by reacting the carboxylic acid with a suitable dehydrating agent. A common method involves the reaction of a carboxylic acid with a reactive species like an acyl chloride. youtube.com Another approach is the use of coupling agents like dicyclohexylcarbodiimide (DCC), which can promote the condensation of two molecules of the carboxylic acid to form the symmetric anhydride. sigmaaldrich.comuran.ua

A hypothetical set of reaction conditions for the synthesis of these derivatives is presented in the table below.

| Derivative | Reagents | Solvent | General Conditions |

| Methyl Ester | Methanol, H₂SO₄ (catalytic) | Methanol | Reflux |

| Ethyl Ester | Ethanol (B145695), DCC, DMAP (catalytic) | Dichloromethane | Room Temperature |

| N-propyl Amide | n-Propylamine, DCC | Dichloromethane | 0°C to Room Temperature |

| Symmetric Anhydride | Dicyclohexylcarbodiimide (DCC) | Carbon Tetrachloride | Room Temperature |

Research into Cyclohexyl Ring Substituent Effects on Reactivity and Structure

A systematic investigation into the effects of substituents on the cyclohexyl rings of dicyclohexylethoxyacetic acid and its derivatives would provide valuable insights into structure-activity relationships. The introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) at various positions on the rings would be expected to influence the electronic properties of the entire molecule.

For instance, electron-withdrawing substituents would likely increase the acidity of the carboxylic acid proton. Conversely, electron-donating groups would decrease its acidity. These electronic effects would also modulate the reactivity of the carbonyl carbon in the carboxylic acid and its derivatives towards nucleophilic attack.

The steric bulk of the substituents would also play a crucial role. Bulky substituents near the reaction center could hinder the approach of nucleophiles, thereby decreasing reaction rates for esterification and amidation. The conformational preferences of the substituted cyclohexyl rings would also be of interest, as different chair conformations could orient the substituents in ways that either facilitate or impede reactions at the acetic acid core.

Exploration of Ethers and Alcohol Analogues Derived from the Ethoxy Moiety

Modification of the ethoxy group would lead to a diverse range of ether and alcohol analogues.

Ether analogues could be synthesized by varying the alcohol used in the initial synthesis of the parent acid. For example, using methanol, propanol, or other alcohols in place of ethanol would yield the corresponding methoxy, propoxy, etc., analogues. The synthesis of symmetrical ethers can often be achieved through the acid-catalyzed dehydration of primary alcohols. google.com

Alcohol analogues could be conceptualized by the formal replacement of the ethyl group in the ethoxy moiety with a hydroxyalkyl group. The synthesis of such compounds would likely involve a multi-step sequence, potentially starting from a protected hydroxyalkyl halide.

The table below illustrates potential structural variations of the ether moiety.

| Analogue Type | Structural Variation |

| Ether Analogue | -OCH₃ (Methoxy) |

| Ether Analogue | -O(CH₂)₂CH₃ (Propoxy) |

| Ether Analogue | -OCH(CH₃)₂ (Isopropoxy) |

| Alcohol Analogue | -O(CH₂)₂OH (2-Hydroxyethoxy) |

Investigation of Stereochemical Variants and Diastereomeric Relationships

The structure of dicyclohexylethoxyacetic acid contains a stereocenter at the alpha-carbon, the carbon atom to which the two cyclohexyl groups, the ethoxy group, and the carboxyl group are attached. This means that the molecule can exist as a pair of enantiomers.

Furthermore, if the cyclohexyl rings are substituted, additional stereocenters can be introduced, leading to the possibility of multiple diastereomers. For example, a monosubstituted cyclohexyl ring would introduce two new stereocenters, leading to a mixture of diastereomers.

The synthesis of specific stereoisomers would require the use of stereoselective synthetic methods. This could involve the use of chiral auxiliaries, asymmetric catalysts, or starting from enantiomerically pure precursors. The separation of diastereomers, which have different physical properties, could potentially be achieved by techniques such as chromatography or crystallization. A detailed study of the stereochemical variants would be crucial for understanding how the three-dimensional arrangement of the atoms influences the molecule's properties and interactions.

Comparative Studies of Synthetic Routes and Reactivity Profiles for Analogues

A comprehensive academic exploration of dicyclohexylethoxyacetic acid and its analogues would involve a comparative analysis of different synthetic routes. The efficiency, scalability, cost-effectiveness, and environmental impact of various synthetic strategies would be evaluated. google.com For example, a comparison between a classical Fischer esterification and a DCC-mediated coupling for a range of alcohol substrates would provide valuable data on the scope and limitations of each method for this particular molecular scaffold.

The reactivity profiles of the synthesized analogues would also be systematically compared. This would involve studying the kinetics and thermodynamics of key reactions, such as the hydrolysis of esters or the cleavage of amides. By comparing the reaction rates and equilibrium constants for a series of analogues with different substituents or ether chains, a quantitative understanding of the structure-reactivity relationships could be established. This data would be invaluable for designing future analogues with tailored properties.

Future Research Trajectories and Unexplored Avenues for Dicyclohexylethoxyacetic Acid Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like dicyclohexylethoxyacetic acid can be significantly enhanced through the adoption of flow chemistry and automated platforms. drugdiscoverytrends.comnih.gov This approach offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency. nih.gov Future research will likely focus on developing continuous-flow processes for the synthesis of dicyclohexylethoxyacetic acid, enabling on-demand production and the facile creation of derivative libraries. drugdiscoverytrends.com

Automated synthesis platforms can be employed to rapidly screen various reaction conditions, catalysts, and starting materials to optimize the production of dicyclohexylethoxyacetic acid. rsc.org The integration of in-line purification and analysis techniques will further streamline the manufacturing process. uc.pt

Table 1: Potential Advantages of Flow Chemistry for Dicyclohexylethoxyacetic Acid Synthesis

| Feature | Benefit in Dicyclohexylethoxyacetic Acid Synthesis |

| Precise Control | Improved management of reaction temperature, pressure, and stoichiometry for higher yields and purity. |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Increased Efficiency | Continuous production reduces downtime and allows for higher throughput compared to batch methods. nih.gov |

| Automation | Enables high-throughput screening of reaction parameters and rapid synthesis of analogues. rsc.org |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

Potential for Self-Assembly and Nanostructure Formation

The amphiphilic nature of dicyclohexylethoxyacetic acid, with its hydrophobic dicyclohexyl groups and hydrophilic carboxylic acid head, suggests a propensity for self-assembly into ordered nanostructures. harvard.edu Investigations into the self-assembly behavior of this compound in various solvents and under different conditions (e.g., pH, temperature) could reveal the formation of micelles, vesicles, or other complex architectures. nih.govnih.gov

These self-assembled structures could find applications in areas such as drug delivery, encapsulation of active molecules, and the creation of novel nanomaterials. The programmability of DNA-guided assembly could also be explored to direct the organization of dicyclohexylethoxyacetic acid into predefined patterns. harvard.edu

Green Chemistry Innovations for Sustainable Production and Application

Future research will undoubtedly prioritize the development of environmentally benign methods for the synthesis of dicyclohexylethoxyacetic acid. This aligns with the growing emphasis on green chemistry principles in the chemical industry. youtube.com Key areas of focus will include the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the design of catalytic processes that minimize waste generation. scielo.br

For instance, biocatalytic routes employing enzymes could offer a highly selective and sustainable method for the production of dicyclohexylethoxyacetic acid. Additionally, the development of solvent-free reaction conditions would significantly reduce the environmental impact of the synthesis. rsc.org

Table 2: Comparison of Hypothetical Conventional and Green Synthesis Routes for Dicyclohexylethoxyacetic Acid

| Synthesis Step | Conventional Approach | Green Chemistry Approach |

| Starting Materials | Petroleum-based feedstocks | Bio-based starting materials |

| Solvents | Chlorinated organic solvents | Supercritical CO2 or water |

| Catalysts | Homogeneous metal catalysts | Heterogeneous, recyclable catalysts or enzymes |

| Byproducts | Stoichiometric waste products | Minimal waste, with potential for byproduct valorization |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of dicyclohexylethoxyacetic acid synthesis, advanced spectroscopic techniques will be indispensable. Real-time monitoring of reactions can provide valuable data for process optimization and control. nih.gov

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of a reaction. Circular dichroism spectroscopy could be particularly useful for studying chiral variations of the compound. nih.gov

Computational Design and Predictive Modeling for Novel Applications

Computational modeling and simulation will play a crucial role in accelerating the discovery of new applications for dicyclohexylethoxyacetic acid and its derivatives. srce.hr Molecular modeling techniques can be used to predict the physicochemical properties of the compound, its interactions with biological targets, and its potential for self-assembly. srce.hr

By screening virtual libraries of dicyclohexylethoxyacetic acid analogues, researchers can identify candidates with desired properties for specific applications, such as drug delivery systems or functional materials. This in silico approach can significantly reduce the time and cost associated with experimental research.

Table 3: Potential Applications of Computational Modeling in Dicyclohexylethoxyacetic Acid Research

| Computational Method | Application |

| Molecular Dynamics (MD) | Simulating the self-assembly of dicyclohexylethoxyacetic acid into nanostructures. |

| Quantum Mechanics (QM) | Predicting spectroscopic properties and reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the biological activity of dicyclohexylethoxyacetic acid derivatives. |

| Docking Studies | Investigating the binding of dicyclohexylethoxyacetic acid to target proteins or receptors. |

Expansion into New Areas of Synthetic Methodology and Materials Innovation

The unique chemical structure of dicyclohexylethoxyacetic acid makes it an attractive building block for the synthesis of novel polymers and functional materials. Future research could explore its use as a monomer in polymerization reactions to create polyesters or polyamides with tailored properties.

Furthermore, the carboxylic acid group can be readily functionalized to introduce a wide range of chemical moieties, opening up possibilities for the development of new materials for coatings, adhesives, or advanced composites. The dicyclohexyl groups can impart desirable properties such as thermal stability and hydrophobicity to these materials.

Q & A

(Basic) What are the recommended synthetic routes for dicyclohexylethoxy acetic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves etherification between dicyclohexyl ethanol and chloroacetic acid under alkaline conditions. Key parameters include:

- Catalyst selection : Use sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group, enhancing nucleophilicity .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires monitoring by TLC or HPLC to identify intermediate phases .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of dicyclohexylethoxy acetic acid, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the ethoxy group (δ 3.5–4.0 ppm for CHO) and dicyclohexyl protons (δ 1.0–2.5 ppm). Compare with PubChem reference spectra .

- FT-IR : Identify carbonyl (C=O stretch at ~1700 cm) and ether (C-O-C at ~1100 cm) functional groups .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+H] at m/z 285.2). Cross-validate with computational tools like ChemDraw .

(Advanced) How do steric effects from the dicyclohexyl groups influence the compound's reactivity in esterification or amidation reactions?

Methodological Answer:

The bulky dicyclohexyl moiety creates steric hindrance, reducing nucleophilic attack efficiency. Strategies include:

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalyst design : Employ bulky bases (e.g., DBU) to mitigate steric clashes.

- Computational modeling : Perform DFT calculations to map electron density and predict reactive sites . Experimental validation via kinetic studies (e.g., monitoring reaction half-life) is critical .

(Advanced) What strategies can resolve discrepancies in reported solubility data for dicyclohexylethoxy acetic acid across different solvent systems?

Methodological Answer:

- Solvent polarity analysis : Use Hansen solubility parameters to correlate solubility with solvent polarity (e.g., poor solubility in water vs. high solubility in chloroform) .

- Temperature-dependent studies : Measure solubility at 25°C, 40°C, and 60°C to identify thermodynamic trends.

- Standardization : Adopt OECD guidelines for solubility testing, ensuring consistent particle size and agitation methods .

(Advanced) How can molecular dynamics simulations predict the self-assembly behavior of dicyclohexylethoxy acetic acid in aqueous solutions, given its surfactant-like properties?

Methodological Answer:

- Force field selection : Use GROMACS with CHARMM36 parameters to model hydrophobic (dicyclohexyl) and hydrophilic (ethoxyacetic acid) interactions .

- Critical micelle concentration (CMC) : Simulate aggregation behavior at varying concentrations. Validate experimentally via surface tension measurements .

- Dynamic light scattering (DLS) : Compare simulated micelle sizes with empirical data to refine models .

(Basic) What chromatographic methods are suitable for assessing the purity of dicyclohexylethoxy acetic acid, and how should method validation be conducted?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at 210 nm. Calibrate with certified reference materials .

- GC-MS : Derivatize with BSTFA to improve volatility. Validate via spike-recovery tests (≥95% recovery) .

- Validation criteria : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), precision (%RSD < 2%), and LOQ (<0.1%) .

(Advanced) In catalytic applications, how does the electronic environment of the ethoxy group in dicyclohexylethoxy acetic acid affect its chelating capacity with transition metals?

Methodological Answer:

- Spectroscopic analysis : Use UV-Vis and XPS to study metal-ligand charge transfer (e.g., with Cu or Fe) .

- DFT calculations : Map frontier molecular orbitals to identify electron-rich regions (ethoxy oxygen) for coordination .

- Competitive binding assays : Compare stability constants with EDTA or citric acid using potentiometric titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.